(2-Bromo-1-ethoxyethyl)benzene
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Overview
Description
(2-Bromo-1-ethoxyethyl)benzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom and an ethoxyethyl group are attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-ethoxyethyl)benzene typically involves the bromination of 1-ethoxyethylbenzene. One common method is the reaction of 1-ethoxyethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-ethoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The ethoxyethyl group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the ethoxyethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethylbenzene or other reduced derivatives.
Scientific Research Applications
(2-Bromo-1-ethoxyethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of (2-Bromo-1-ethoxyethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxyethyl group can participate in various chemical transformations, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-ethoxybenzene
- 2-Bromo-1-ethoxy-1-phenylethane
- 2-Ethoxy-2-phenylethyl bromide
Uniqueness
(2-Bromo-1-ethoxyethyl)benzene is unique due to the presence of both a bromine atom and an ethoxyethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The specific positioning of these groups also influences the compound’s behavior in various chemical reactions .
Properties
IUPAC Name |
(2-bromo-1-ethoxyethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUCDZJCFPRKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505198 |
Source
|
Record name | (2-Bromo-1-ethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6589-30-6 |
Source
|
Record name | (2-Bromo-1-ethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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